N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide
Description
N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a piperazine ring, and an oxolane group, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(25-12-10-24(11-13-25)20-8-14-28-16-20)7-9-23-22(27)19-6-5-17-3-1-2-4-18(17)15-19/h1-6,15,20H,7-14,16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOCAFVLGKQOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-2-carboxamide core, followed by the introduction of the piperazine ring and the oxolane group. Common reagents used in these reactions include naphthalene derivatives, piperazine, and oxolane precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-oxo-3-[4-(oxolan-3-yl)piperazin-1-yl]propyl]naphthalene-2-carboxamide include other naphthalene derivatives, piperazine-containing compounds, and oxolane-substituted molecules. Examples include:
- Naphthalene-2-carboxamide derivatives
- Piperazine-based drugs
- Oxolane-containing compounds
Uniqueness
What sets this compound apart is its unique combination of these three structural elements, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
